N-Octylaniline

概述

描述

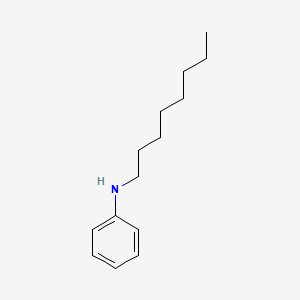

N-Octylaniline, also known as N-phenyl-1-octanamine, is an organic compound with the molecular formula C14H23N. It is characterized by a phenyl group attached to an octyl chain through an amine linkage. This compound is typically a yellow to brown liquid with a distinct aromatic amine odor .

准备方法

Synthetic Routes and Reaction Conditions: N-Octylaniline can be synthesized through the reaction of aniline with 1-octene in the presence of a strong acid catalyst such as hydrochloric acid, sulfuric acid, or phosphoric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation and crystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form N-octylcyclohexylamine.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: Nitroso-N-octylaniline, Nitro-N-octylaniline.

Reduction: N-octylcyclohexylamine.

Substitution: N-octyl-4-nitroaniline, N-octyl-4-sulfoaniline, N-octyl-4-chloroaniline.

科学研究应用

Analytical Chemistry

N-Octylaniline is primarily utilized as an extractant in various analytical chemistry applications. It has shown effectiveness in the extraction of several metal ions from different media:

- Ruthenium(IV) : this compound is employed for extracting microgram-level concentrations of ruthenium(IV) from halide mediums. This application is crucial for trace metal analysis in environmental samples .

- Neodymium(III) : A study demonstrated that varying concentrations of this compound in xylene significantly improved the extraction efficiency of neodymium(III). The optimal concentration was found to be 0.1 M, which allowed for effective separation from aqueous solutions .

- Cerium(IV) : this compound has been used to quantitatively extract cerium(IV) from salicylate media, with optimal results achieved at a pH of 8.5 .

Pharmaceutical Applications

This compound plays a role in the synthesis of pharmaceutical compounds:

- Benzimidazole Derivatives : It is involved in synthesizing selective benzimidazole-based analogs of sphingosine-1-phosphate, which have potential therapeutic applications . This synthesis is significant for developing drugs targeting various diseases, including cancer.

Material Science

In material science, this compound is utilized for its unique properties:

- Self-propelled Motion : Research indicates that micrometer-sized oil droplets containing this compound exhibit self-propelled motion due to kinetics of proton transfer across interfaces. This phenomenon can be harnessed for microfluidic applications and advanced material designs .

Environmental Applications

The compound's ability to extract heavy metals makes it valuable in environmental remediation:

- Heavy Metal Recovery : this compound has been reported for its effectiveness in recovering palladium(II), platinum(IV), and other precious metals from industrial waste streams through solvent extraction techniques . This application not only aids in resource recovery but also minimizes environmental pollution.

Case Study 1: Extraction Efficiency of Neodymium(III)

A systematic study was conducted to evaluate the extraction efficiency of neodymium(III) using this compound. The researchers varied the concentration of the extractant and monitored the pH levels. The results indicated that higher concentrations and optimal pH significantly enhanced extraction rates, demonstrating its utility in analytical applications.

Case Study 2: Synthesis of Benzimidazole Derivatives

In another study focused on drug development, this compound was employed to synthesize benzimidazole derivatives that showed promising activity against specific cancer cell lines. The research highlighted the compound's potential as a precursor in pharmaceutical formulations.

作用机制

The mechanism of action of N-Octylaniline involves its interaction with specific molecular targets and pathways. For instance, in solvent extraction processes, this compound acts as a complexing agent, forming stable complexes with metal ions, which facilitates their separation and recovery. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .

相似化合物的比较

- N-Butylaniline

- N-Hexylaniline

- N-Decylaniline

- N-Dodecylaniline

Comparison: N-Octylaniline is unique due to its longer alkyl chain compared to N-Butylaniline and N-Hexylaniline, which imparts different physicochemical properties such as higher boiling point and increased hydrophobicity. Compared to N-Decylaniline and N-Dodecylaniline, this compound has a balanced chain length that offers optimal solubility and reactivity in various applications .

This compound stands out for its versatility and effectiveness in both laboratory and industrial applications, making it a valuable compound in various fields of research and industry.

生物活性

N-Octylaniline, also known as N-phenyl-1-octanamine, is an organic compound with the molecular formula C14H23N. It consists of a phenyl group attached to an octyl chain via an amine linkage. This compound exhibits various biological activities and applications, particularly in the fields of chemistry, biology, and medicine. Below is a detailed exploration of its biological activity, including synthesis methods, case studies, and relevant research findings.

This compound is typically synthesized through the reaction of aniline with 1-octene in the presence of strong acid catalysts like hydrochloric or sulfuric acid. The reaction proceeds under reflux conditions, followed by purification through distillation and crystallization. The compound appears as a yellow to brown liquid with a distinct aromatic amine odor.

This compound interacts with various biological systems through different mechanisms:

- Solvent Extraction : It acts as a complexing agent in solvent extraction processes, facilitating the separation of metals such as rhodium and aluminum from aqueous solutions .

- Endocrine Disruption : Research indicates that this compound can bind to estrogen receptors (ER) in certain organisms, potentially leading to reproductive impairment. In vitro assays have shown that this compound and other alkylanilines can induce vitellogenin (VTG) mRNA expression in rainbow trout liver slices, suggesting estrogenic activity .

Case Studies

- Endocrine Disruption Studies : A study examined the binding affinity of this compound and other alkylanilines to rainbow trout ER. It was found that this compound exhibited significant binding affinity (LogKow = 5.12), indicating its potential as an endocrine disruptor. The study highlighted that alkylanilines with LogKow values between 3 and 4 were particularly potent in inducing VTG expression .

- Solvent Extraction Applications : In a study focused on the extraction of rhodium(III), this compound was used in liquid-liquid extraction processes. The results demonstrated that this compound effectively extracted rhodium from succinate media at varying concentrations, showcasing its utility in metal recovery applications .

- Toxicological Assessments : Toxicological evaluations have indicated that this compound may pose risks due to its endocrine-active properties. The chemical's interactions with ER pathways could lead to adverse reproductive outcomes in aquatic organisms .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds such as N-butylaniline and N-hexylaniline. The following table summarizes key differences:

| Compound | LogKow Value | Estrogen Receptor Binding | Applications |

|---|---|---|---|

| This compound | 5.12 | Yes | Metal extraction, endocrine disruption |

| N-Butylaniline | 3.05 | Yes | Solvent extraction |

| N-Hexylaniline | 4.06 | Yes | Solvent extraction |

化学反应分析

Chemical Reactions Involving N-Octylaniline

- Reductive Coupling of Nitroarenes: this compound derivatives can be synthesized via iron-catalyzed reductive coupling of nitroarenes with alkyl halides . This method provides a route to aryl amines with broad scope and high functional group tolerance. A proposed mechanism involves the reduction of a nitroarene to a nitrosoarene, followed by reaction with an alkyl radical .

- N-Alkylation: N-alkylated amines, including those related to this compound, are used as intermediates in organic synthesis .

Reaction Mechanism

属性

IUPAC Name |

N-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCULWAWIZUGXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184139 | |

| Record name | N-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-71-4 | |

| Record name | N-Octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。